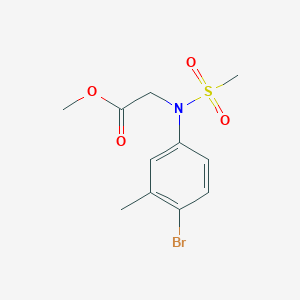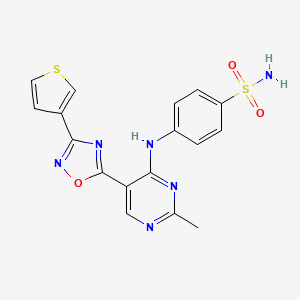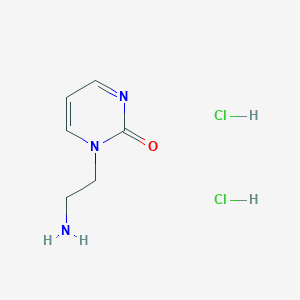
1-(2-Aminoethyl)-1,2-dihydropyrimidin-2-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)-1,2-dihydropyrimidin-2-one dihydrochloride, also known as AEDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 211.6 g/mol.
科学的研究の応用
Enzyme Deficiency and Genetic Variants
1-(2-Aminoethyl)-1,2-dihydropyrimidin-2-one dihydrochloride plays a significant role in the study of dihydropyrimidine dehydrogenase (DPD) deficiency, an inherited disorder affecting the degradation pathway of uracil and thymine. Patients with this deficiency exhibit elevated levels of dihydrouracil and dihydrothymine, leading to various clinical manifestations, including seizures and developmental delays. Research has provided direct evidence at the enzyme level for deficient activity of DHP in the liver of patients with dihydropyrimidinuria, confirming the enzyme defect responsible for the disorder (Gennip et al., 1997).
Genetic screening for DPD variants has been conducted across different ethnic groups to understand the distribution and impact of these genetic polymorphisms on drug metabolism, particularly fluorouracil, a chemotherapeutic agent. The study identified numerous polymorphisms, including novel ones, providing insights into pharmacogenetic responses and the potential for personalized medicine approaches in cancer treatment (Shin et al., 2013).
Pharmacogenetics and Drug Metabolism
The pharmacogenetic variability of tegafur, a prodrug of fluorouracil, and 5-fluorouracil itself has been a focus of several studies, revealing the significant influence of genetic factors, such as CYP2A6 polymorphisms, on the metabolism of these drugs. These genetic factors affect the pharmacokinetics and toxicity profiles of fluorouracil-based chemotherapy, highlighting the importance of genetic screening in predicting patient responses and toxicity risks to 5-FU treatment. For example, a novel mutant allele of the CYP2A6 gene (CYP2A6*11) found in a cancer patient showed a poor metabolic phenotype towards tegafur, indicating a potential for severe toxicity with 5-FU based treatments (Daigo et al., 2002).
特性
IUPAC Name |
1-(2-aminoethyl)pyrimidin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c7-2-5-9-4-1-3-8-6(9)10;;/h1,3-4H,2,5,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIZRDWANIWKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)pyrimidin-2(1H)-one dihydrochloride | |
CAS RN |
2173999-35-2 |
Source


|
| Record name | 1-(2-aminoethyl)-1,2-dihydropyrimidin-2-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

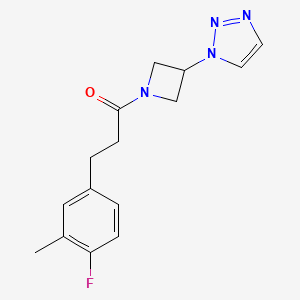
![4-methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2853412.png)
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2853413.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2853418.png)
![Ethyl oxo[(1-phenylethyl)amino]acetate](/img/structure/B2853419.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B2853420.png)
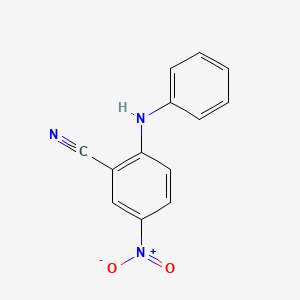
![2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2853424.png)


